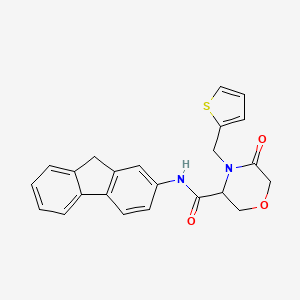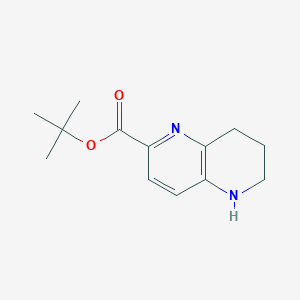
1H-indazole-5-carbonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indazole-5-carbonyl azide is a derivative of the 1H-indazole moiety, which is a heterocyclic compound that consists of a fused benzene and pyrazole ring. The indazole structure is a versatile scaffold in medicinal chemistry and is present in a variety of biologically active compounds. The addition of a carbonyl azide functional group at the 5-position of the indazole ring can potentially introduce a reactive site for further chemical transformations, such as the formation of amides, ureas, or carbamates through reactions with amines, alcohols, or water, respectively.
Synthesis Analysis
The synthesis of substituted 1H-indazoles can be achieved through various methods. One approach involves a [3 + 2] annulation from arynes and hydrazones, which can yield 3-substituted indazoles or 1,3-disubstituted indazoles depending on the reaction conditions and the type of hydrazone used . Another method utilizes Rh(III)-catalyzed C-H activation/C-N bond formation and Cu-catalyzed N-N bond formation starting from arylimidates and organo azides, which is a scalable and green process . Additionally, a practical, metal-free synthesis of 1H-indazoles from o-aminobenzoximes has been reported, which is mild and can be scaled up .
Molecular Structure Analysis
The molecular structure of 1H-indazole derivatives can be complex, especially when additional substituents are introduced. For instance, perfluorinated 1H-indazoles exhibit supramolecular structures that vary depending on the length of the perfluoroalkyl chain attached to the indazole core . These structural variations can significantly influence the physical and chemical properties of the molecules.
Chemical Reactions Analysis
1H-indazole derivatives can undergo a variety of chemical reactions. The presence of a carbonyl azide group, in particular, would make the molecule a candidate for click chemistry reactions, such as the Huisgen cycloaddition, to form 1,2,3-triazoles . The reactivity of the azide group also allows for the potential synthesis of a wide range of functionalized molecules, depending on the reaction partners and conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indazole derivatives are influenced by their molecular structure. For example, the introduction of perfluorinated chains can lead to the formation of supramolecular structures with potential applications as ligands due to their ability to form complexes with metals . The synthesis of energetic salts of triazole derivatives, which share a similar heterocyclic structure to indazoles, demonstrates that such compounds can have high density, good thermal stability, and excellent detonation properties, suggesting that 1H-indazole-5-carbonyl azide could also possess unique energetic properties .
Safety and Hazards
Direcciones Futuras
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their wide variety of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of new medicinal applications for indazole derivatives.
Propiedades
IUPAC Name |
1H-indazole-5-carbonyl azide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGJDJVIDZHANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazole-5-carbonyl azide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)
![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)
![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)
![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)
![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)



![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
